- Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation, Organometallics, 2005, 24(20), 4824-4831
Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)
97-69-8 structure
Product Name:(2S)-2-acetamidopropanoic acid
CAS-nummer:97-69-8
MF:C5H9NO3
MW:131.129861593246
MDL:MFCD00063132
CID:34915
PubChem ID:88064
Update Time:2024-10-25
(2S)-2-acetamidopropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- N-Acetyl-L-alanine
- N-ALPHA-ACETYL-L-ALANINE
- N-ACETYL-L-A-ALANINE
- N-ACETYL-L-ALA
- H-ACETYL-ALA-OH
- ACETYL-L-ALANINE
- AC-ALA-OH
- AC-ALANINE
- 2-Acetylaminopropionic acid
- N-Acetyl-DL-alanine
- 2-Acetamidopropanoic acid
- N-ACETYLALANINE
- Acetylalanine
- N-Acetyl-S-alanine
- 2-Acetamidopropionic acid
- L-N-Acetylalanine
- (2S)-2-acetamidopropanoic acid
- Alanine, N-acetyl-
- L-Alanine, N-acetyl-
- N-Acetyl-L-alpha-alanine
- (S)-2-acetamidopropanoic acid
- 26C4VY6Z0M
- (S)-2-Acetamidopropionic Acid
- KTHDTJVBEPMMGL-VKHMYHEASA-N
- (S)-2-(acetylamino)propanoic acid
- Sudismase
- Sudismase [INN]
- Alanine, N-acetyl-, L-
- L-Alanine, N-acetyl- (9CI)
- Ala
- Alanine, N-acetyl-, L- (6CI, 8CI)
- L
- N-Acetyl-L-alanine (ACI)
- (S)-(-)-N-Acetylalanine
- (S)-N-Acetylalanine
- N-Acetyl-(S)-alanine
- NSC 186892
- 97-69-8
- EN300-862647
- MFCD00063132
- 110294-55-8
- SCHEMBL330009
- DTXSID50861704
- AM81475
- CH3CONHCH(CH3)COOH
- (S)-2-Acetylamino-propionic acid
- s-(-)-n-acetylalanine
- FD21035
- Q27093502
- N-Acetyl-L-alanine, ~99%
- s3094
- CHEMBL1231115
- OZ9YA0932I
- DB02518
- AKOS010366966
- AS-19296
- CS-W004066
- N-Acetyl-L-.alpha.-alanine
- CHEBI:40992
- Z98655371
- UNII-26C4VY6Z0M
- UNII-OZ9YA0932I
- NS00015172
- (2S)-2-(Acetylamino)propanoic acid
- 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
- n-acetyl alanine
- AYA
- N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
- NSC-186892
- AC-19165
- HY-W004066
- AKOS015837738
- EINECS 202-602-0
- M03026
- Ac-Ala-OH,98%
- DTXCID201333814
- N-Acetyl-L-I+--alanine
- NN-acetylalanine
- 2-Acetamidopropionate
- 2-Penten-4-yne; Propenylacetylene;
- (S)-2-(Acetylamino)propanoate
-
- MDL: MFCD00063132
- Inchi: 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
- InChI-sleutel: KTHDTJVBEPMMGL-VKHMYHEASA-N
- LACHT: [C@H](C)(C(=O)O)NC(=O)C
- BRN: 1722932
Berekende eigenschappen
- Exacte massa: 131.05800
- Monoisotopische massa: 131.058
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 2
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.9
- Topologisch pooloppervlak: 66.4
- Oppervlakte lading: 0
- Aantal tautomers: 2
Experimentele eigenschappen
- Kleur/vorm: 不可用
- Dichtheid: 1.1700
- Smeltpunt: 125-126°C
- Kookpunt: 369.7℃ at 760 mmHg
- Vlampunt: 177.4±23.2 °C
- PSA: 66.40000
- LogboekP: -0.01350
- FEMA: 2440
- Oplosbaarheid: 不可用
- Dampfdruk: 0.0±1.8 mmHg at 25°C
(2S)-2-acetamidopropanoic acid Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38-36
- Veiligheidsinstructies: S26; S36
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:2-8°C
- Verpakkingsgroep:I; II; III
- Risicozinnen:R36/37/38
(2S)-2-acetamidopropanoic acid Douanegegevens
- HS-CODE:2924199090
- Douanegegevens:
中国海关编码:
2924199090概述:
2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 包装
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2S)-2-acetamidopropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | A168065-10g |
N-Acetyl-L-alanine |
97-69-8 | 10g |
$ 64.00 | 2023-09-09 | ||
| TRC | A168065-100g |
N-Acetyl-L-alanine |
97-69-8 | 100g |
$ 80.00 | 2022-05-31 | ||
| TRC | A168065-250g |
N-Acetyl-L-alanine |
97-69-8 | 250g |
$ 115.00 | 2023-04-19 | ||
| TRC | A168065-500g |
N-Acetyl-L-alanine |
97-69-8 | 500g |
$ 184.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-25g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 25g |
¥105.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A105813-100g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98% | 100g |
¥284.90 | 2023-09-04 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-1G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 1g |
¥516.55 | 2023-09-28 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A4625-5G |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 5g |
¥1290.52 | 2023-09-28 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684979451- 5g |
(2S)-2-acetamidopropanoic acid |
97-69-8 | 98%(HPLC) | 5g |
¥ 82.4 | 2021-05-18 |
(2S)-2-acetamidopropanoic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ; 24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ; 24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… , Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ; 24 h, 1 atm, 40 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… , 1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ; 30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
1.2 Reagents: Hydrogen Solvents: Methanol ; 24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ; 12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide , Water ; 15 h, 5 bar, rt
Referentie
- 3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer, Tetrahedron: Asymmetry, 2012, 23(10), 754-763
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Piperidine Solvents: Acetonitrile ; 30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Referentie
- Preparation and purification method of amino acid and derivative, China, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water , N-Ethylpyridinium trifluoroacetate ; 24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 25 °C
Referentie
- Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Chirality, 2005, 43(4), 771-8
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ; 2 h, rt
Referentie
- Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Referentie
- Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site, Journal of the American Chemical Society, 2016, 138(48), 15587-15595
Productiemethode 8
Reactievoorwaarden
Referentie
- Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles, Journal of Organic Chemistry, 1989, 54(13), 3218-21
Productiemethode 9
Reactievoorwaarden
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Referentie
- Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids, China, 1992, 22(2), 257-64
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole , Diisopropylethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referentie
- Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy, World Intellectual Property Organization, , ,
Productiemethode 11
Productiemethode 12
Productiemethode 13
Productiemethode 14
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ; 1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, pH 2 - 3, cooled
Referentie
- Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195
Productiemethode 16
Reactievoorwaarden
Referentie
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
Productiemethode 17
Reactievoorwaarden
1.1 Catalysts: Triacylglycerol lipase
Referentie
- Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei, Journal of Organic Chemistry, 1987, 52(15), 3477-9
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Water ; 12 h, rt
Referentie
- Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers, Polymer Chemistry, 2022, 13(41), 5905-5911
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydrogen , 2-Acetamidoacrylic acid Catalysts: Rhodium trichloride , Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Referentie
- Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?, Journal of Molecular Catalysis, 1989, 52(2),
Productiemethode 20
Reactievoorwaarden
Referentie
- Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids, Tetrahedron, 1987, 43(4), 771-8
(2S)-2-acetamidopropanoic acid Raw materials
- methyl 2-acetamidoprop-2-enoate
- 2-Acetamidoacrylic acid
- L-Alanine, phenylmethyl ester
- Alanine, N-acetyl-, phenylmethyl ester
- Acetyl-L-alanine methyl ester
- Adenosine,2'-deoxy-5'-O-phosphonocytidylyl-(3'®5')-
- Acetamide
- D-Alanine
- N-Acetyl-DL-alanine
- N-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-alanine
- L-Alanine
- (S)-Methyl 2-aminopropanoate
- Ac-D-Ala-OH
- Methyl 2-acetamidopropanoate
- 2-Acetylaminopropionic acid ethyl ester
- 4-(Acetyloxy)-N,N,N-trimethylbenzenaminium
(2S)-2-acetamidopropanoic acid Preparation Products
(2S)-2-acetamidopropanoic acid Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:97-69-8)Ac-Ala-OH
Ordernummer:LE14970
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:11
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
(CAS:97-69-8)(2S)-2-acetamidopropanoic acid
Ordernummer:A845741
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:06
Prijs ($):188.0
E-mail:sales@amadischem.com
(2S)-2-acetamidopropanoic acid Gerelateerde literatuur
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
97-69-8 ((2S)-2-acetamidopropanoic acid) Gerelateerde producten
- 97-14-3(N-Acetyl-DL-serine)
- 220254-53-5(Alanine, glycylglycyl-, free radical from (9CI))
- 20347-80-2(L-Alanine,glycylglycylglycylglycyl-)
- 16354-58-8(N-Acetyl-L-serine (>90%))
- 110294-55-8(Dismutase, superoxide(human clone pS61-10 copper-zinc subunit protein moiety reduced) N-acetyl-(9CI))
- 53846-71-2(SAR-ALA-OH)
- 1115-69-1(N-Acetyl-DL-alanine)
- 19729-30-7(H-Gly-Gly-Ala-OH)
- 19436-52-3(Ac-D-Ala-OH)
- 220254-49-9(Alanine,N-acetylglycyl-, free radical from (9CI))